![molecular formula C12H15NO3 B1391662 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 933726-28-4](/img/structure/B1391662.png)
1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C11H15NO . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can yield various pyrrolidines .Physical And Chemical Properties Analysis
The average mass of “this compound” is 177.243 Da, and its monoisotopic mass is 177.115356 Da .Scientific Research Applications
X-ray Powder Diffraction Studies
- The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been studied using X-ray powder diffraction. This research provides crucial data for understanding the structural properties of related compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Structural Characterisation and Synthesis
- A study focused on the synthesis and structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound. This research contributes to the understanding of the structure and potential applications of such compounds in different fields (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).
Antiinflammatory and Analgesic Activity
- Pyrrolopyrrole-1-carboxylic acids, closely related to the target compound, have been synthesized and evaluated for their antiinflammatory and analgesic activities. This indicates the potential biomedical applications of similar compounds (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
Enantioselective Michael Reactions
- Research on the Michael reaction of chiral secondary enaminoesters with nitroethylenes leading to pyrrolidines, including compounds similar to the target chemical, provides insights into the synthetic versatility of these compounds (Revial, Lim, Viossat, Lemoine, Tomáš, Duprat, & Pfau, 2000).
Crystallographic Analysis
- The crystal structure and molecular conformation of related pyrrolidine compounds have been studied, highlighting their potential in structural and synthetic chemistry (Yuan, Cai, Huang, & Xu, 2010).
Safety and Hazards
While specific safety and hazard information for “1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .
Future Directions
The future directions for “1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further modifications to investigate how the chiral moiety influences kinase inhibition . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine derivatives also have a broad spectrum of biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets and cause significant changes . For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to have a variety of biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-4-2-3-10(7-11)13-6-5-9(8-13)12(14)15/h2-4,7,9H,5-6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFRORDDQSAJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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